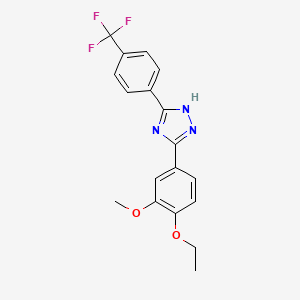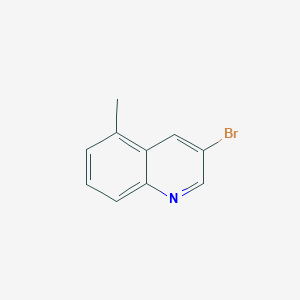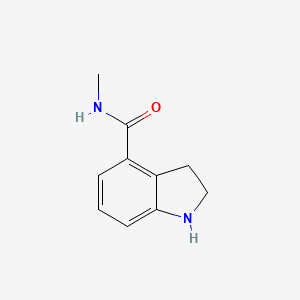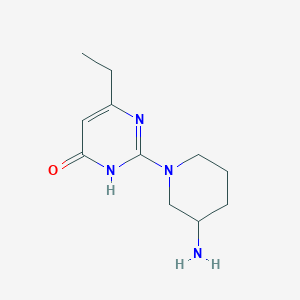
5-(4-Ethoxy-3-methoxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Ethoxy-3-methoxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxy-3-methoxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the ethoxy and methoxy groups: These groups can be introduced through etherification reactions using suitable alkyl halides.
Incorporation of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Ethoxy-3-methoxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
5-(4-Ethoxy-3-methoxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(4-Ethoxy-3-methoxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Methoxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole
- 5-(4-Ethoxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole
Uniqueness
5-(4-Ethoxy-3-methoxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole is unique due to the presence of both ethoxy and methoxy groups, which may enhance its biological activity and chemical stability. The trifluoromethyl group also contributes to its distinct properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C18H16F3N3O2 |
|---|---|
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
3-(4-ethoxy-3-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C18H16F3N3O2/c1-3-26-14-9-6-12(10-15(14)25-2)17-22-16(23-24-17)11-4-7-13(8-5-11)18(19,20)21/h4-10H,3H2,1-2H3,(H,22,23,24) |
InChI-Schlüssel |
GRTMRUHUCAHHOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)C(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11790935.png)







![1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone](/img/structure/B11790973.png)




![2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11791012.png)
